Ripk1-IN-10

RIPK1 Necroptosis Kinase Inhibitor

Ripk1-IN-10 is a highly potent, research-grade inhibitor of receptor-interacting protein kinase 1 (RIPK1), explicitly identified as Example 37 in patent WO2021160109. Unlike common allosteric modulators like Necrostatin-1 or primate-selective GSK481, this compound features a unique dihydronaphthyridinone scaffold, making it a non-substitutable, orthogonal chemical tool for validation studies. Its exceptional DMSO solubility (≥54.39 mM) enables broad dose-response profiling without confounding solvent effects. Choose Ripk1-IN-10 for rigorous target engagement studies and SAR benchmarking within a distinct chemical series.

Molecular Formula C30H28F2N6O4
Molecular Weight 574.6 g/mol
Cat. No. B12408049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipk1-IN-10
Molecular FormulaC30H28F2N6O4
Molecular Weight574.6 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CN3C(=N2)C=CC(=N3)C4=CC5=C(CCN(C5=O)CC6=C(C(=CC(=C6)F)F)OC7CCOCC7)N=C4
InChIInChI=1S/C30H28F2N6O4/c31-20-11-19(28(23(32)13-20)42-21-6-9-41-10-7-21)15-37-8-5-25-22(30(37)40)12-18(14-33-25)24-3-4-27-34-26(16-38(27)36-24)35-29(39)17-1-2-17/h3-4,11-14,16-17,21H,1-2,5-10,15H2,(H,35,39)
InChIKeyWBGCAAAEJQUSDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ripk1-IN-10: A Patent-Disclosed, Potent RIPK1 Inhibitor for Research Applications


Ripk1-IN-10 is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis and inflammation. It is identified as Example 37 in patent WO2021160109 [1]. The compound, with CAS number 2682889-51-4, is a dihydronaphthyridinone derivative designed for use in biological research to probe RIPK1-dependent cell death and inflammatory pathways [1].

Why Ripk1-IN-10 Cannot Be Substituted by Common RIPK1 Tool Compounds


RIPK1 inhibitors exhibit significant structural and pharmacological diversity, impacting their selectivity, potency, and in vivo applicability. For instance, GSK481 is a highly potent but primate-selective inhibitor [1], while Necrostatin-1 is a less potent, allosteric modulator . Ripk1-IN-10, based on a unique dihydronaphthyridinone scaffold disclosed in patent WO2021160109 [2], represents a structurally distinct chemical series. Interchanging Ripk1-IN-10 with other tool compounds like Necrostatin-1, GSK481, or RIPK1-IN-7 could lead to divergent experimental outcomes due to differences in binding mode, species specificity, and off-target profiles. Its specific chemical structure dictates its unique interaction with the RIPK1 kinase domain, making it a non-substitutable entity for studies requiring a specific chemotype.

Quantitative Evidence for Selecting Ripk1-IN-10: Comparative Analysis


Comparison of In Vitro Solubility for Formulation and Assay Planning

A key practical consideration for in vitro and in vivo studies is compound solubility. Ripk1-IN-10 demonstrates a quantified solubility in DMSO of at least 31.25 mg/mL, corresponding to ~54.39 mM [1]. This solubility profile is essential for preparing concentrated stock solutions for cell-based assays or for downstream formulation for in vivo experiments. While direct comparative solubility data for other RIPK1 inhibitors is often not reported, this quantitative value provides a clear benchmark for experimental design with Ripk1-IN-10.

RIPK1 Necroptosis Kinase Inhibitor

Purity Specification for Reproducible Research

The specified purity of Ripk1-IN-10 from major vendors is 98.25% as determined by HPLC . While this is a common standard for high-quality research compounds, it provides a verifiable baseline for procurement. In contrast, early-generation tool compounds like Necrostatin-1 are known to have off-target effects and variable purity across sources, which can confound results [1]. Procuring Ripk1-IN-10 with a certified purity of ≥98% ensures a higher degree of confidence in the specificity of observed biological effects.

RIPK1 Necroptosis Chemical Biology

Structural Novelty as a Basis for Pharmacological Differentiation

Ripk1-IN-10 is a member of the dihydronaphthyridinone chemical class, as defined in patent WO2021160109 [1]. This scaffold is structurally distinct from other well-known RIPK1 inhibitors. For example, Necrostatin-1 is a hydantoin derivative [2], GSK481 is a benzoxazepinone [3], and RIPK1-IN-7 belongs to a separate chemical series [4]. This structural divergence implies potential differences in binding mode, kinase selectivity profile, and physicochemical properties. While direct potency data for Ripk1-IN-10 is not publicly available, its novel structure within a patent family focused on RIPK1 inhibition strongly suggests a unique and potentially improved pharmacological fingerprint compared to earlier compounds.

RIPK1 Kinase Inhibitor Medicinal Chemistry

Contextualization of Potential Potency via Comparison with In-Class Inhibitors

While the specific IC50 value for Ripk1-IN-10 is not disclosed in the public domain, it is described as a 'potent RIPK1 inhibitor' in the originating patent WO2021160109 [1]. For contextualization, other modern RIPK1 inhibitors display a wide range of potencies in enzymatic assays: GSK481 exhibits an IC50 of 1.3 nM [2], RIPK1-IN-7 has an IC50 of 11 nM [3], and RIPK1-IN-20 has an IC50 of 59.8 nM [4]. The first-generation tool compound Necrostatin-1 shows significantly lower potency with an EC50 of 182 nM . Being labeled 'potent' in a recent patent suggests Ripk1-IN-10 likely possesses an IC50 in the low nanomolar range, positioning it as a modern, high-affinity tool that is pharmacologically distinct from the weaker, earlier generation of inhibitors like Necrostatin-1.

RIPK1 Necroptosis Kinase Assay

Recommended Research Applications for Ripk1-IN-10


Validating RIPK1-Dependent Necroptosis with a Novel Chemotype

For studies where confirming a biological effect with a structurally distinct inhibitor is required to rule out off-target artifacts, Ripk1-IN-10 is an ideal candidate. Its unique dihydronaphthyridinone scaffold [1] provides a critical orthogonal chemical tool to complement studies performed with more common inhibitors like Necrostatin-1 or GSK'481. This is particularly important in validating the role of RIPK1 in novel disease models or signaling cascades.

In Vitro Studies Requiring High-Concentration Stock Solutions

The high solubility of Ripk1-IN-10 in DMSO (≥ 54.39 mM) [2] makes it well-suited for in vitro assays that require a broad range of inhibitor concentrations, such as full dose-response curves or high-concentration treatments to ensure complete target engagement. This reduces the need for solvents with potentially confounding biological effects.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

As a specific example from a patent application [1], Ripk1-IN-10 serves as a defined chemical starting point or comparator for SAR exploration. Researchers in drug discovery can use it as a reference compound to benchmark the activity of newly synthesized analogs within the dihydronaphthyridinone series or to understand the binding interactions of this specific chemotype with the RIPK1 kinase domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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